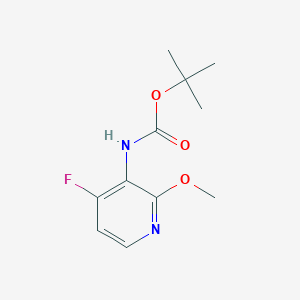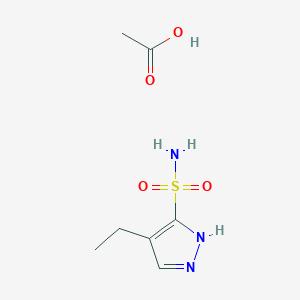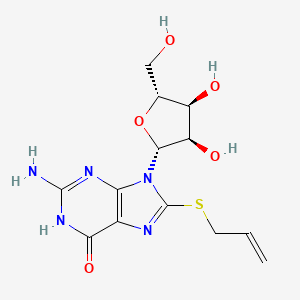
Antibacterial agent 42
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 42 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound is known for its potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains. The discovery and development of this compound represent a crucial step forward in the ongoing battle against antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 42 involves a multi-step process that begins with the preparation of the core structure. This core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and automated control systems to monitor and adjust reaction parameters. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions: Antibacterial Agent 42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antibacterial efficacy and other biological activities.
科学的研究の応用
Antibacterial Agent 42 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: In medicine, this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: In industry, this compound is used in the development of new antimicrobial coatings, disinfectants, and preservatives.
作用機序
The mechanism of action of Antibacterial Agent 42 involves the inhibition of bacterial cell wall synthesis. This compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The molecular targets and pathways involved in this process are currently being studied to better understand the compound’s efficacy and potential for resistance development.
類似化合物との比較
Antibacterial Agent 42 is unique in its structure and mechanism of action compared to other antibacterial agents. Similar compounds include:
Penicillin: Like this compound, penicillin targets bacterial cell wall synthesis but has a different core structure and spectrum of activity.
Cephalosporins: These compounds also inhibit cell wall synthesis but are structurally distinct from this compound.
Carbapenems: These are broad-spectrum antibiotics that share some similarities with this compound in terms of their mechanism of action but differ in their chemical structure.
特性
分子式 |
C11H10N5NaO7S |
|---|---|
分子量 |
379.28 g/mol |
IUPAC名 |
sodium;[(2S,5R)-2-[5-(1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C11H11N5O7S.Na/c17-11-15-5-6(16(11)23-24(18,19)20)1-2-8(15)10-13-12-9(22-10)7-3-4-21-14-7;/h3-4,6,8H,1-2,5H2,(H,18,19,20);/q;+1/p-1/t6-,8+;/m1./s1 |
InChIキー |
IFINOKMFUWWZGQ-HNJRQZNRSA-M |
異性体SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NOC=C4.[Na+] |
正規SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NOC=C4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)









